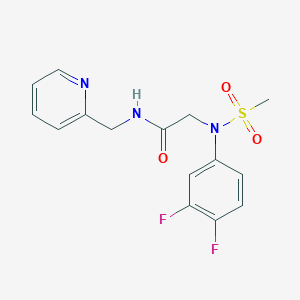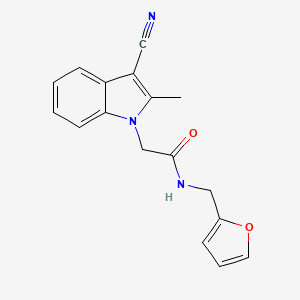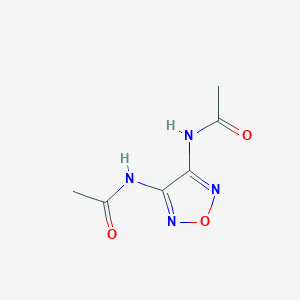![molecular formula C16H19N3O4S2 B5579823 3-(morpholin-4-ylcarbonyl)-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B5579823.png)
3-(morpholin-4-ylcarbonyl)-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related sulfonamide compounds involves cyclocondensation reactions, where morpholine-substituted β-diketones react with hydrazinobenzenesulfonamide hydrochloride to produce compounds with potential anticancer activities (Kumar et al., 2020). Other methods include reactions of chloroacetamides with sulfur and morpholine, leading to the formation of thiazolyl carboxamides, indicating the versatility of synthesis methods for sulfonamide derivatives (Horishny et al., 2020).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, reveals that these molecules typically crystallize in specific space groups, and their molecular structure is stabilized by various intermolecular interactions, including hydrogen bonding (Franklin et al., 2011). These studies provide insight into the conformation and stability of sulfonamide derivatives at the molecular level.
Chemical Reactions and Properties
Sulfonamide compounds undergo various chemical reactions, leading to the formation of different derivatives with potential bioactivities. For example, reactions involving ethendiamine produce novel dihydro-imidazole carboxamides with promising anticancer properties (Horishny et al., 2020). These reactions highlight the chemical versatility and potential pharmaceutical applications of sulfonamide derivatives.
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. Studies often involve crystallographic analysis to determine the molecular and supramolecular structures, providing valuable information for the development of new compounds with desired physical properties (Akkurt et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are fundamental to understanding the potential applications of sulfonamide derivatives. For instance, sulfonamides showing inhibition against carbonic anhydrase and potential antitumor activities highlight the importance of chemical properties in drug design and development (Eldehna et al., 2017).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Celecoxib Derivatives for Various Applications : A study detailed the synthesis of novel celecoxib derivatives, highlighting their potential for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds were tested for their biological activities and did not show significant tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib, hinting at their therapeutic potential (Ş. Küçükgüzel et al., 2013).
Anti-Breast Cancer Activity : Another research focused on the design, synthesis, and evaluation of benzenesulfonamide derivatives for anti-breast cancer activity. This study underscores the importance of structural modification for enhancing biological activity, as shown by molecular docking studies and MTT assay against MCF-7 breast cancer cell lines (Praveen Kumar et al., 2020).
Antioxidant and Enzyme Inhibitory Profile : Research on benzenesulfonamides incorporating 1,3,5-triazine motifs showed these compounds exhibit moderate antioxidant activity and significant inhibitory potency against enzymes like acetylcholinesterase and butyrylcholinesterase, suggesting their potential application in treating diseases like Alzheimer's (Nabih Lolak et al., 2020).
Idiopathic Pulmonary Fibrosis Treatment : An evaluation of PI3K inhibitors for treating idiopathic pulmonary fibrosis highlighted the therapeutic potential of specific benzenesulfonamide derivatives, indicating a pathway for drug development in treating respiratory conditions (P. Norman, 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(morpholine-4-carbonyl)-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c20-16(19-7-9-23-10-8-19)13-2-1-3-14(12-13)25(21,22)18-5-4-15-17-6-11-24-15/h1-3,6,11-12,18H,4-5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZUITPEQMJKBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)S(=O)(=O)NCCC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5579741.png)

![N-benzyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5579748.png)
![2-{6-[4-(dimethylamino)phenyl]-5-phenyl-5,6-dihydro-3-pyridazinyl}-1H-indene-1,3(2H)-dione](/img/structure/B5579762.png)
![2-(ethylthio)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B5579768.png)
![(1R*,3S*)-7-[(3'-fluorobiphenyl-4-yl)carbonyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5579772.png)
![rel-(3aS,6aS)-1-[4-methoxy-3-(methoxymethyl)benzyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5579783.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-pyridinylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579786.png)

![[2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B5579816.png)
![(4aR*,7aS*)-1-methyl-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579832.png)

![2-methoxy-5-[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]benzyl acetate](/img/structure/B5579838.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5579846.png)